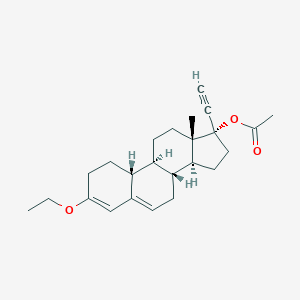

Norethindrone Acetate 3-Ethyl Ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Norethindrone Acetate 3-Ethyl Ether is a synthetic derivative of norethindrone acetate, a progestin medication widely used in birth control pills, menopausal hormone therapy, and the treatment of gynecological disorders . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

准备方法

The preparation of Norethindrone Acetate 3-Ethyl Ether involves several synthetic routes and reaction conditions. One common method starts with 19-nor-4-androstenedione as the initial raw material. The process includes steps such as protection, ethynylation, hydrolysis, and esterification . The reaction conditions are typically mild, and the method is designed to reduce the formation of impurities, making it suitable for industrial production .

化学反应分析

Enol Ether Formation

A pivotal step involves protecting the C3-ketone group using ethyl orthoformate under acidic conditions. This reaction proceeds via:

-

Protonation of the carbonyl oxygen, creating a resonance-stabilized carbocation.

-

Nucleophilic attack by ethanol, forming a hemiketal intermediate.

Reagents :

-

Ethyl orthoformate

-

Acid catalyst (e.g., HCl)

-

Pyridine (for acid neutralization)

Ethynylation

The introduction of the ethynyl group at C17α involves reacting a ketone intermediate with acetylene in the presence of potassium tert-butoxide :

\ce{ROK+HC#CH->RC#C-K+H2O}

This step ensures oral bioactivity by preventing rapid hepatic metabolism.

Metabolic Reactions

NA3EE undergoes extensive biotransformation, primarily in the liver:

Reduction Pathways

| Enzyme | Reaction | Product |

|---|---|---|

| 5α-Reductase | Δ⁴ double bond reduction | 5α-Dihydronorethisterone |

| 3α-HSD | C3-keto → 3α-hydroxyl | 3α,5α-Tetrahydronorethisterone |

| 3β-HSD | C3-keto → 3β-hydroxyl | 3β,5α-Tetrahydronorethisterone |

Key Features :

-

Metabolites like 3α,5α-tetrahydronorethisterone retain weak estrogen receptor affinity .

-

<1% of NA3EE is aromatized to ethinyl estradiol via CYP3A4-mediated hydroxylation .

Hydrolysis

The 3-ethyl ether group is hydrolyzed in vivo, regenerating norethindrone acetate:

\ceNA3EE+H2O−>[esterases]NorethindroneAcetate+EtOH

This step is critical for prodrug activation .

Stability and Degradation

NA3EE degrades under acidic or alkaline conditions:

| Condition | Degradation Pathway | Primary Products |

|---|---|---|

| Acidic (pH < 3) | Ether cleavage | Norethindrone acetate, ethanol |

| Alkaline (pH > 10) | Oxidation at C17 | 17-ketosteroid derivatives |

| UV light | Δ⁴ double bond isomerization | 5(10)-estren-3-one analogs |

Note : Hydrolysis dominates in aqueous environments, while oxidation requires strong bases or photolytic conditions .

Comparative Reactivity

NA3EE’s ethyl ether group distinguishes its reactivity from related progestins:

| Feature | NA3EE | Norethisterone |

|---|---|---|

| C3 Functional Group | Ethyl ether | Ketone |

| Hydrolysis Rate | Slow (t₁/₂ = 8–12 hrs) | Rapid (t₁/₂ = 30–60 min) |

| Metabolic Stability | Higher (protected from 3-keto reduction) | Lower |

The ethyl ether moiety enhances metabolic stability but reduces affinity for progesterone receptors compared to norethisterone .

科学研究应用

Chemical Properties and Structure

Norethindrone Acetate 3-Ethyl Ether possesses a unique ethyl ether group at the 3-position, distinguishing it from its parent compound, norethindrone acetate. Its molecular formula is C20H26O2, with a molecular weight of approximately 368.51 g/mol. The structural modification may influence its solubility, stability, and biological interactions compared to other progestins.

Scientific Research Applications

NEA 3-EE has several notable applications in scientific research:

-

Pharmaceutical Impurity Profiling :

- NEA 3-EE is often used to establish impurity profiles for norethindrone acetate formulations. Understanding these impurities is crucial for ensuring the quality and efficacy of pharmaceutical products, as strict regulations govern acceptable impurity levels to minimize health risks .

- Stability Testing :

- Biochemical Reagent :

- Mechanism of Action Studies :

Potential Biological Activities

Despite being an impurity, NEA 3-EE may exhibit weak biological activities similar to other progestins:

- Progestogenic Activity : NEA 3-EE can act as an agonist of the progesterone receptor, influencing physiological processes such as menstrual cycle regulation and endometrial stabilization .

- Chemical Reactivity : The compound can undergo hydrolysis and participate in various substitution reactions typical of ethers. These reactions are essential for understanding its metabolism within biological systems .

Comparative Analysis with Other Progestins

The following table summarizes key characteristics of NEA 3-EE compared to other progestins:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Norethisterone | Ethynyl group at C17α; no ethyl ether | Widely used in contraceptives; strong progestin |

| Medroxyprogesterone Acetate | C17α acetate; no ethyl ether | Used for long-term contraception; injectable form |

| Desogestrel | Ethynyl group at C17α; lacks acetate | Known for lower androgenic activity |

| Levonorgestrel | Ethynyl group at C17α; no acetate | Commonly used in emergency contraception |

| This compound | Ethyl ether group at C3 | Potentially different pharmacological profiles due to structural modification |

The unique ethyl ether modification may influence NEA 3-EE's solubility, stability, and receptor binding characteristics compared to these other compounds.

Future Research Directions

Given that NEA 3-EE is primarily regarded as an unwanted byproduct, further research could explore:

- Its interactions with other drugs or biological systems to understand pharmacokinetics and pharmacodynamics.

- Potential therapeutic applications based on its unique chemical properties.

- Comprehensive studies on its safety profile and long-term effects when present as an impurity in pharmaceutical formulations.

作用机制

The mechanism of action of Norethindrone Acetate 3-Ethyl Ether involves its interaction with the progesterone receptor. Once absorbed, it is deacetylated to norethindrone, which suppresses ovulation, thickens cervical mucus, and alters hormone concentrations . These actions result in the inhibition of ovulation and the prevention of pregnancy. The compound also affects the endometrium, leading to atrophy of endometrial tissue and suppression of new growth .

相似化合物的比较

Norethindrone Acetate 3-Ethyl Ether is similar to other progestins such as norethindrone and norethindrone acetate . its unique chemical structure, which includes an ethyl ether group, distinguishes it from these compounds. This structural difference may result in variations in its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific therapeutic applications .

Similar Compounds::- Norethindrone

- Norethindrone Acetate

- Ethinylestradiol

- Levonorgestrel

This compound stands out due to its specific chemical modifications, which may offer unique benefits in certain medical and research contexts .

属性

CAS 编号 |

50717-99-2 |

|---|---|

分子式 |

C24H32O3 |

分子量 |

368.5 g/mol |

IUPAC 名称 |

[(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24+/m0/s1 |

InChI 键 |

BKNXOKQXQDHUJC-KAGYXSEVSA-N |

SMILES |

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |

手性 SMILES |

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@@]4(C#C)OC(=O)C)C |

规范 SMILES |

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |

同义词 |

3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol Acetate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。